molecular formula C14H21N3O B4710489 N-cyclohexyl-N'-[1-(3-pyridinyl)ethyl]urea

N-cyclohexyl-N'-[1-(3-pyridinyl)ethyl]urea

Cat. No. B4710489
M. Wt: 247.34 g/mol
InChI Key: HSEWSFAEFIZFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[1-(3-pyridinyl)ethyl]urea, commonly known as CEU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of urea derivatives and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of CEU is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways. CEU has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. CEU has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
CEU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CEU has also been shown to inhibit the growth of fungi and viruses. In addition, it has been shown to have neuroprotective effects and can enhance cognitive function. CEU has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CEU is its high potency and selectivity. It exhibits potent activity against cancer cells, fungi, and viruses, while sparing normal cells. CEU is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of CEU is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of CEU. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective analogs. Another direction is to investigate the potential use of CEU in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the development of novel drug delivery systems could overcome the solubility limitations of CEU and improve its bioavailability in vivo.
Conclusion:
In conclusion, CEU is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It exhibits potent activity against cancer cells, fungi, and viruses, while sparing normal cells. CEU has also been shown to have neuroprotective effects and can enhance cognitive function. Although its mechanism of action is not fully understood, CEU has the potential to be developed into a novel therapeutic agent for the treatment of various diseases. Further research is needed to fully elucidate its mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

CEU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. CEU has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been shown to have neuroprotective effects and can enhance cognitive function.

properties

IUPAC Name

1-cyclohexyl-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11(12-6-5-9-15-10-12)16-14(18)17-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEWSFAEFIZFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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